

An In-depth Technical Guide to n-Propylcyclopropanecarboxamide

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Compound of Interest

Compound Name: *n*-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

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Introduction

n-Propylcyclopropanecarboxamide is a chemical compound belonging to the amide functional group, characterized by a cyclopropyl moiety attached to the carbonyl carbon and an n-propyl group bonded to the amide nitrogen. Its unique structural features, combining the high ring strain of a cyclopropane ring with the versatile chemistry of a secondary amide, make it a molecule of interest for synthetic, medicinal, and materials science research. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, aimed at researchers and professionals in the field of drug development and chemical sciences.

The cyclopropane ring, a three-membered carbocycle, imparts unusual bonding and reactivity due to significant ring strain.[1] This feature is often exploited in medicinal chemistry to create structurally constrained analogues of larger, more flexible molecules, potentially enhancing binding affinity to biological targets and improving metabolic stability.[2] Compounds containing cyclopropane motifs are found in a diverse array of natural products and have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. [2][3] The amide linkage is a cornerstone of peptide and protein chemistry and is a prevalent

functional group in a vast number of pharmaceutical agents. The combination of these two structural motifs in **n-Propylcyclopropanecarboxamide** suggests a potential for novel chemical and biological properties.

This document will detail the chemical identity and physicochemical properties of **n-Propylcyclopropanecarboxamide**, provide a robust and detailed protocol for its synthesis and purification, and offer an in-depth analysis of its expected spectroscopic characteristics for unambiguous identification. Furthermore, we will explore the potential research applications and future directions for the study of this and related compounds, grounded in the established bioactivities of similar molecular scaffolds.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in research and development. This section outlines the key identifiers and characteristics of **n-Propylcyclopropanecarboxamide**.

Molecular Structure:

Caption: Molecular structure of **n-Propylcyclopropanecarboxamide**.

Identifiers:

- IUPAC Name: **N-propylcyclopropanecarboxamide**[\[4\]](#)
- CAS Number: 26389-59-3[\[4\]](#)
- Molecular Formula: C₇H₁₃NO[\[4\]](#)
- Molecular Weight: 127.18 g/mol [\[4\]](#)[\[5\]](#)
- Canonical SMILES: CCCNC(=O)C1CC1[\[4\]](#)
- InChI Key: ATADNMCXCXUSOW-UHFFFAOYSA-N[\[4\]](#)

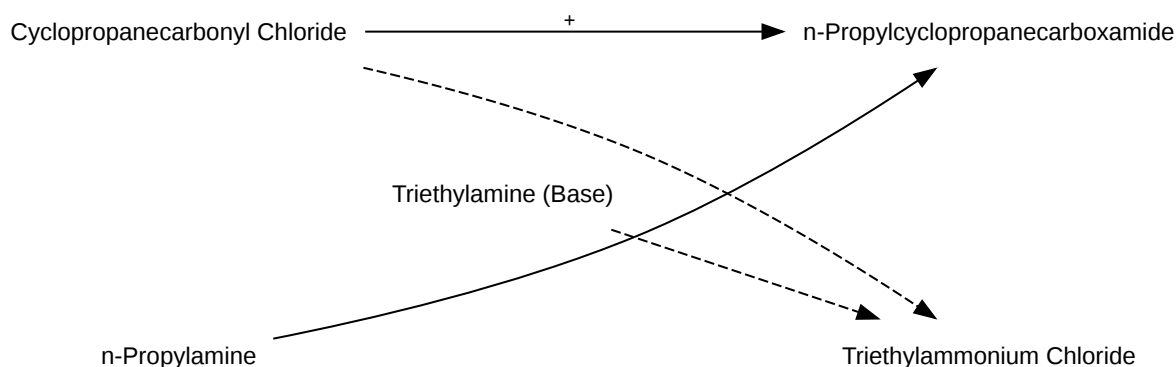
Physicochemical Data Summary:

Property	Value	Source
Molecular Weight	127.18 g/mol	PubChem[4], Cheméo[5]
Normal Melting Point (Tfus)	289.18 K (16.03 °C)	Cheméo (Joback Calculated) [5]
Normal Boiling Point (Tboil)	470.34 K (197.19 °C)	Cheméo (Joback Calculated) [5]
logP (Octanol/Water Partition Coefficient)	0.923	Cheméo (Crippen Calculated) [5]
Water Solubility (log10WS)	-1.37 mol/L	Cheméo (Crippen Calculated) [5]
Kovats Retention Index (Standard non-polar)	1197	PubChem (NIST)[4], Cheméo (NIST)[5]

Synthesis and Purification

The synthesis of **n-Propylcyclopropanecarboxamide** is most efficiently achieved through the acylation of n-propylamine with cyclopropanecarbonyl chloride. This is a standard and high-yielding method for the formation of secondary amides.[6][7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme



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Caption: Synthesis of **n-Propylcyclopropanecarboxamide**.

Detailed Experimental Protocol

Materials and Reagents:

- Cyclopropanecarboxylic acid (or Cyclopropanecarbonyl chloride)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$) (if starting from the carboxylic acid)
- n-Propylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Part A: Preparation of Cyclopropanecarbonyl Chloride (if not commercially available)

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq).
- Add an excess of thionyl chloride (e.g., 2.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF in an appropriate aprotic solvent like DCM.

- Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
- After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride can be used directly in the next step.

Part B: Amide Formation

- In a separate flask under an inert atmosphere, dissolve n-propylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.[6]
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution. The reaction of acyl chlorides with amines is often exothermic.[8]
- Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Purification

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude **n-Propylcyclopropanecarboxamide** by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Spectroscopic Characterization

Unambiguous identification of the synthesized **n-Propylcyclopropanecarboxamide** is achieved through a combination of spectroscopic techniques. The expected spectral data are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for both the cyclopropyl and n-propyl moieties.

Protons	Multiplicity	Approx. Chemical Shift (ppm)	Coupling
-CH ₃ (n-propyl)	Triplet	0.9	J ≈ 7.4 Hz
-CH ₂ - (n-propyl, middle)	Sextet	1.5	J ≈ 7.4 Hz
-CH ₂ - (n-propyl, attached to N)	Triplet	3.2	J ≈ 7.2 Hz
-CH ₂ - (cyclopropyl)	Multiplet	0.7 - 0.9	
-CH- (cyclopropyl)	Multiplet	1.3 - 1.5	
N-H (amide)	Broad Singlet	5.5 - 8.5	

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The signals from the n-propyl group are predictable based on similar structures. [\[10\]](#)[\[11\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon	Approx. Chemical Shift (ppm)
-CH ₃ (n-propyl)	~11
-CH ₂ - (n-propyl, middle)	~23
-CH ₂ - (n-propyl, attached to N)	~41
-CH ₂ - (cyclopropyl)	~7-10
-CH- (cyclopropyl)	~14-18
C=O (amide)	~175

Note: The cyclopropane carbons are known to be highly shielded and appear at unusually high field (low ppm values).[12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide functional group.

Functional Group	Vibration	Wavenumber (cm ⁻¹)	Intensity
N-H	Stretch	3370 - 3170	Medium
C-H (sp ³)	Stretch	2850 - 3000	Medium-Strong
C=O (Amide I band)	Stretch	~1640	Strong
N-H (Amide II band)	Bend	~1550	Strong

Note: The C=O stretching frequency in amides is typically lower than that in ketones due to resonance.[13][14] The N-H stretch for a secondary amide appears as a single peak.[13] The position of the N-H and C=O bands can be sensitive to hydrogen bonding.[14]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 127.

Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the cyclopropane ring.

Potential Applications and Research Directions

While **n-Propylcyclopropanecarboxamide** itself is not extensively studied, its structural components suggest several avenues for research, particularly in medicinal chemistry and drug discovery.

Scaffold for Bioactive Molecules

The cyclopropane ring is a bioisostere for other chemical groups, such as double bonds, and can be used to improve metabolic stability and receptor affinity.[2] Many natural and synthetic compounds containing a cyclopropane moiety exhibit a wide range of biological activities, including:

- Antimicrobial[2][3]
- Antifungal[2]
- Antiviral[2]
- Antitumor[2][3]
- Neurochemical properties[1][3]

Therefore, **n-Propylcyclopropanecarboxamide** can serve as a valuable building block or lead compound for the synthesis of novel therapeutic agents.

Agrochemical Research

The cyclopropane motif is present in some insecticides, such as pyrethroids.[15] The unique properties of the cyclopropane ring can be exploited in the design of new agrochemicals with improved efficacy and environmental profiles.

Materials Science

Amide-containing molecules are known for their ability to form hydrogen-bonded networks, which can lead to the formation of self-assembled materials with interesting properties. The specific stereochemistry and rigidity of the cyclopropane ring in **n-Propylcyclopropanecarboxamide** could influence these packing arrangements, making it a candidate for the development of novel polymers or gels.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **n-Propylcyclopropanecarboxamide**.

- **General Handling:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.^[16]
- **Toxicology:** While specific toxicological data for **n-Propylcyclopropanecarboxamide** is limited, related compounds such as N-phenylcyclopropanecarboxamide are known to be harmful if swallowed, and cause skin and eye irritation.^[17] Assume this compound has similar properties until proven otherwise.

Conclusion

n-Propylcyclopropanecarboxamide is a molecule with significant potential stemming from its unique combination of a strained cyclopropane ring and a versatile secondary amide functional group. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic characteristics. The potential applications in medicinal chemistry, agrochemicals, and materials science highlight the value of this compound as a target for further research and development. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers exploring the rich chemistry and potential applications of cyclopropane-containing amides.

References

- Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. Retrieved from [\[Link\]](#)
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [\[Link\]](#)
- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528618, **n-Propylcyclopropanecarboxamide**. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Cyclopropanecarboxamide. NIST WebBook. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxamide, Nn-propyl (CAS 26389-59-3). Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [\[Link\]](#)
- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [\[Link\]](#)
- Cabezas, C., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. Astronomy & Astrophysics. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [\[Link\]](#)
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [\[Link\]](#)

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [[Link](#)]
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [[Link](#)]
- Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5). Retrieved from [[Link](#)]
- YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [[Link](#)]
- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [[Link](#)]
- Cabezas, C., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. PMC. Retrieved from [[Link](#)]
- ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Cyclopropane. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [[Link](#)]
- NIST. (n.d.). Cyclopropanecarboxaldehyde. NIST WebBook. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Amine. Retrieved from [[Link](#)]

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Sources

- [1. docentes.fct.unl.pt](https://docentes.fct.unl.pt) [docentes.fct.unl.pt]
- [2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC](https://pubmed.ncbi.nlm.nih.gov/) [pmc.ncbi.nlm.nih.gov]
- [3. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [4. n-Propylcyclopropanecarboxamide | C7H13NO | CID 528618 - PubChem](https://pubchem.ncbi.nlm.nih.gov/) [pubchem.ncbi.nlm.nih.gov]
- [5. Cyclopropanecarboxamide, N-n-propyl \(CAS 26389-59-3\) - Chemical & Physical Properties by Cheméo](https://chemео.com) [chemeo.com]
- [6. Amine to Amide \(via Acid Chloride\) - Common Conditions](https://www.commonorganicchemistry.com) [commonorganicchemistry.com]
- [7. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [8. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection](https://www.bocsci.com) [bocsci.com]
- [9. Amide Synthesis](https://www.fishersci.it) [fishersci.it]
- [10. n-Propyl ether\(111-43-3\) 1H NMR](https://www.mchemicalbook.com) [m.chemicalbook.com]
- [11. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes](https://www.docbrown.info) [docbrown.info]
- [12. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes](https://www.docbrown.info) [docbrown.info]
- [13. spectroscopyonline.com](https://www.spectroscopyonline.com) [spectroscopyonline.com]
- [14. spcmc.ac.in](https://www.spcmc.ac.in) [spcmc.ac.in]
- [15. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [16. fishersci.com](https://www.fishersci.com) [fishersci.com]

- 17. N-phenylcyclopropanecarboxamide | C₁₀H₁₁NO | CID 528617 - PubChem [pubchem.ncbi.nlm.nih.gov]
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